molecular formula C18H19F3N2O3S B6034416 N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine

N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine

Cat. No.: B6034416
M. Wt: 400.4 g/mol
InChI Key: UOPBMODLEZFBFB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine is a synthetic organic compound that belongs to the class of sulfonylpiperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 2,4,5-trifluorobenzenesulfonyl chloride, under basic conditions.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the sulfonylpiperidine intermediate with 4-methoxyaniline using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-(2,4-difluorophenyl)sulfonylpiperidin-3-amine
  • N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-4-amine

Uniqueness

N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the trifluorophenyl group, in particular, can significantly influence its pharmacokinetic properties and binding affinity to molecular targets.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(2,4,5-trifluorophenyl)sulfonylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-26-14-6-4-12(5-7-14)22-13-3-2-8-23(11-13)27(24,25)18-10-16(20)15(19)9-17(18)21/h4-7,9-10,13,22H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPBMODLEZFBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)S(=O)(=O)C3=C(C=C(C(=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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